molecular formula C27H32N6O2 B2942668 8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-33-0

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2942668
CAS RN: 898464-33-0
M. Wt: 472.593
InChI Key: WCHZIPTUTHJRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C27H32N6O2 and its molecular weight is 472.593. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

  • A study highlighted the synthesis and evaluation of derivatives including 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. Some of these compounds showed promising inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating their potential as antihistamines (Pascal et al., 1985).

Antimycobacterial Activity

  • Another study involved the design and synthesis of purine linked piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds targeted the MurB enzyme, disrupting the biosynthesis of peptidoglycan and exerting antiproliferative effects, showing their potential as antimycobacterial agents (Konduri et al., 2020).

Antidepressant and Anxiolytic Properties

  • Research on 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents revealed compounds with potential psychotropic activity. These derivatives showed promising results as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

  • Novel piperazine substituted naphthalimide compounds were synthesized and analyzed for their luminescent properties and photo-induced electron transfer capabilities, indicating their potential use in materials science and sensor applications (Gan et al., 2003).

Antibacterial Activity from Marine-Derived Actinomycete

  • Diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp. demonstrated modest antivirus activity against the influenza A (H1N1) virus and potent anti-H1N1 activity, showcasing their potential as antibacterial and antiviral agents (Wang et al., 2013).

properties

IUPAC Name

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O2/c1-19-9-10-20(2)22(17-19)18-31-13-15-32(16-14-31)26-28-24-23(25(34)29-27(35)30(24)3)33(26)12-11-21-7-5-4-6-8-21/h4-10,17H,11-16,18H2,1-3H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZIPTUTHJRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CCC5=CC=CC=C5)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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